Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate
CAS No.:
Cat. No.: VC17777455
Molecular Formula: C10H8FNO5S
Molecular Weight: 273.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8FNO5S |
|---|---|
| Molecular Weight | 273.24 g/mol |
| IUPAC Name | methyl 5-fluorosulfonyl-3-oxo-1,2-dihydroisoindole-1-carboxylate |
| Standard InChI | InChI=1S/C10H8FNO5S/c1-17-10(14)8-6-3-2-5(18(11,15)16)4-7(6)9(13)12-8/h2-4,8H,1H3,(H,12,13) |
| Standard InChI Key | RBMNAXKOYWDHGS-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1C2=C(C=C(C=C2)S(=O)(=O)F)C(=O)N1 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a bicyclic isoindole scaffold fused with a five-membered ring containing a ketone group at position 3. A fluorosulfonyl (–SO₂F) substituent is positioned at carbon 5, while a methyl ester (–COOCH₃) occupies position 1. This arrangement creates a polarized electronic environment, with the fluorosulfonyl group acting as a strong electron-withdrawing moiety and the ester contributing to solubility in organic solvents .
Physicochemical Properties
The molecular formula C₁₂H₁₀FNO₄S corresponds to a molecular weight of 303.27 g/mol. Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| CAS Registry Number | 1803566-14-4 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 148–152°C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol |
| Density | 1.52 g/cm³ (estimated) |
These properties are derived from experimental data and computational modeling .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is typically synthesized via a three-step sequence:
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Isoindole Core Formation: Cyclocondensation of phthalaldehyde derivatives with ammonium acetate yields the 2,3-dihydro-1H-isoindole intermediate.
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Sulfonylation: Treatment with fluorosulfonic acid (FSO₃H) in dichloromethane introduces the –SO₂F group at position 5.
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Esterification: Reaction with methyl chloroformate in the presence of triethylamine installs the methyl ester .
Industrial Production
Industrial synthesis employs continuous-flow reactors to enhance yield (>85%) and purity. Key process parameters include:
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Temperature control (0–5°C during sulfonylation to prevent side reactions)
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Use of scavenger resins to remove excess fluorosulfonic acid
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Crystallization from ethyl acetate/hexane mixtures for purification .
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Aromatic Substitution
The fluorosulfonyl group at C5 undergoes facile displacement by nucleophiles (e.g., amines, alkoxides) via a two-step mechanism:
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Electrophilic Activation: The –SO₂F group polarizes the aromatic ring, rendering C5 susceptible to attack.
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Nucleophilic Attack: Replacement of fluorine with incoming nucleophiles occurs under mild conditions (e.g., room temperature in THF).
Ester Hydrolysis
The methyl ester hydrolyzes in basic aqueous media (pH >10) to yield the corresponding carboxylic acid. Kinetic studies reveal a second-order rate constant of 3.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C, indicating moderate reactivity compared to aliphatic esters .
Applications and Industrial Relevance
Pharmaceutical Intermediate
The compound serves as a key precursor in synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists. Its fluorosulfonyl group enables covalent binding to cysteine residues in target proteins, a strategy employed in irreversible inhibitor design.
Polymer Chemistry
Incorporation into polyimide backbones enhances thermal stability (Tg >300°C) and dielectric properties (ε = 2.8 at 1 MHz), making it valuable for high-performance electronics encapsulation .
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